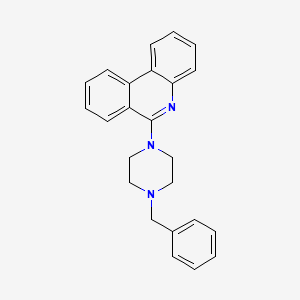![molecular formula C22H22Cl2N6S2 B6072855 5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol], commonly known as BTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTT is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Applications De Recherche Scientifique
BTT has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. BTT has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, BTT has also been investigated for its antimicrobial and antifungal properties, and has shown promising results against a variety of bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of BTT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and division. BTT has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth of bacterial and fungal cells.
Biochemical and Physiological Effects:
BTT has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and modulation of immune system function. BTT has also been shown to have anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTT in lab experiments is its potent biological activity, which allows for the investigation of its effects on a variety of cell types and organisms. However, BTT is also highly reactive and may require special handling and storage conditions to maintain its stability and activity.
Orientations Futures
There are a number of future directions for research on BTT, including the investigation of its potential as a therapeutic agent for cancer and other diseases, the development of new synthetic methods for BTT and related compounds, and the investigation of its potential as a tool for studying biological processes and mechanisms. In addition, further research is needed to fully understand the mechanism of action of BTT and its effects on different cell types and organisms.
Méthodes De Synthèse
The synthesis of BTT involves the reaction of 5-chloro-2-methylphenyl isothiocyanate with 1,4-butanediamine, followed by the reaction of the resulting product with 4-amino-5-mercapto-1,2,4-triazole. The final product is obtained after purification by column chromatography. The synthesis method is relatively straightforward and can be performed on a small scale in a laboratory setting.
Propriétés
IUPAC Name |
4-(5-chloro-2-methylphenyl)-3-[4-[4-(5-chloro-2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]butyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N6S2/c1-13-7-9-15(23)11-17(13)29-19(25-27-21(29)31)5-3-4-6-20-26-28-22(32)30(20)18-12-16(24)10-8-14(18)2/h7-12H,3-6H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEGTDCKHSLYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CCCCC3=NNC(=S)N3C4=C(C=CC(=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6072779.png)
![N-benzyl-4,7-dioxo-2-(1-piperidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6072782.png)
![2-methyl-7-[(3-phenyl-5-isoxazolyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072784.png)
![7-(ethylsulfonyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072798.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6072812.png)

![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid](/img/structure/B6072835.png)
![2-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6072836.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)
![5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-N-[2-(2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6072865.png)
![{1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6072885.png)
